molecular formula C22H22N4O B11150747 5-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

5-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11150747
M. Wt: 358.4 g/mol
InChI Key: YFXZUPSUDLXIJX-UHFFFAOYSA-N
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Description

5-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group, an oxazole ring, and a carbonitrile group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 5-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the benzyl group. The oxazole ring is then formed through cyclization reactions, and the final step involves the introduction of the carbonitrile group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

5-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the benzyl group under specific conditions.

    Cyclization: The formation of the oxazole ring itself is a cyclization reaction, often involving the condensation of appropriate precursors.

Scientific Research Applications

5-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 5-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

5-(4-benzylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H22N4O/c1-17-7-9-19(10-8-17)21-24-20(15-23)22(27-21)26-13-11-25(12-14-26)16-18-5-3-2-4-6-18/h2-10H,11-14,16H2,1H3

InChI Key

YFXZUPSUDLXIJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)CC4=CC=CC=C4)C#N

Origin of Product

United States

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